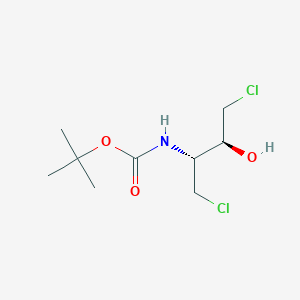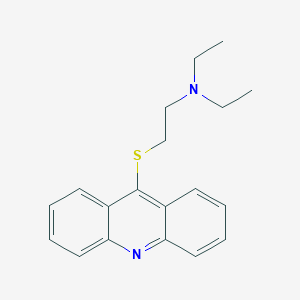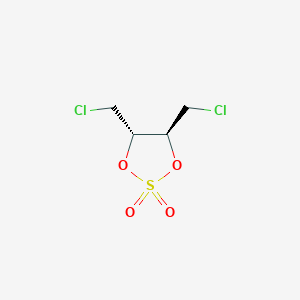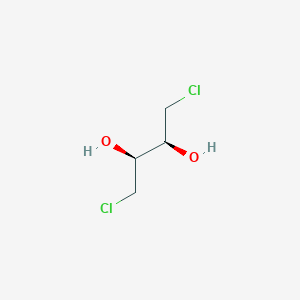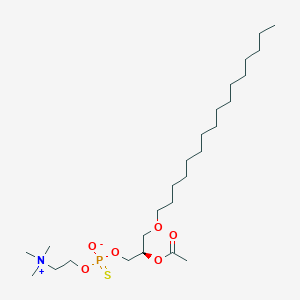
Agepsc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Agepsc, also known as aged garlic extract, is a natural supplement derived from garlic. It has been used for centuries in traditional medicine for its various health benefits. In recent years, scientific research has shown that agepsc has several biochemical and physiological effects that can improve human health.
Mecanismo De Acción
The exact mechanism of action of agepsc is not fully understood. However, it is believed that the sulfur compounds in agepsc, such as S-allyl cysteine, are responsible for its health benefits. These compounds have been shown to have antioxidant and anti-inflammatory properties, which can protect cells from damage and reduce inflammation in the body.
Efectos Bioquímicos Y Fisiológicos
Agepsc has several biochemical and physiological effects that can improve human health. It has been shown to increase levels of glutathione, an important antioxidant in the body. Agepsc has also been shown to reduce levels of homocysteine, an amino acid that can increase the risk of heart disease. Additionally, agepsc has been shown to improve immune function by increasing the activity of natural killer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Agepsc has several advantages for lab experiments. It is a natural supplement that is readily available and easy to administer. Agepsc is also relatively safe and has few side effects. However, agepsc can be difficult to standardize, as the concentration of sulfur compounds can vary depending on the source of garlic and the extraction method used.
Direcciones Futuras
There are several future directions for research on agepsc. One area of interest is its potential to prevent and treat cancer. Agepsc has been shown to have anti-cancer properties in cell and animal studies, but more research is needed to determine its effectiveness in humans. Another area of interest is agepsc's potential to improve cognitive function and prevent neurodegenerative diseases. Finally, more research is needed to determine the optimal dosage and duration of agepsc supplementation for different health conditions.
Conclusion:
In conclusion, agepsc is a natural supplement derived from garlic that has several potential health benefits. Scientific research has shown that agepsc has antioxidant, anti-inflammatory, and immune-boosting effects. Agepsc has also been studied for its potential to lower blood pressure, cholesterol levels, prevent cancer, and improve cognitive function. While agepsc has several advantages for lab experiments, more research is needed to determine its effectiveness in humans and the optimal dosage and duration of supplementation.
Métodos De Síntesis
Agepsc is produced by soaking garlic in ethanol for an extended period, usually up to 20 months. This process allows for the breakdown of garlic's sulfur compounds, which are responsible for its pungent odor and taste. The resulting extract is then filtered and concentrated to produce agepsc.
Aplicaciones Científicas De Investigación
Agepsc has been studied extensively in scientific research for its potential health benefits. It has been shown to have antioxidant, anti-inflammatory, and immune-boosting effects. Agepsc has also been studied for its potential to lower blood pressure, cholesterol levels, and improve cardiovascular health. Additionally, agepsc has been studied for its potential to prevent cancer and improve cognitive function.
Propiedades
Número CAS |
110786-03-3 |
|---|---|
Nombre del producto |
Agepsc |
Fórmula molecular |
C26H54NO6PS |
Peso molecular |
539.8 g/mol |
Nombre IUPAC |
2-[[(2R)-2-acetyloxy-3-hexadecoxypropoxy]-oxidophosphinothioyl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C26H54NO6PS/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-30-23-26(33-25(2)28)24-32-34(29,35)31-22-20-27(3,4)5/h26H,6-24H2,1-5H3/t26-,34?/m1/s1 |
Clave InChI |
WTHJKMQTIRLHSW-URAFEBPUSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCOC[C@H](COP(=S)([O-])OCC[N+](C)(C)C)OC(=O)C |
SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=S)([O-])OCC[N+](C)(C)C)OC(=O)C |
SMILES canónico |
CCCCCCCCCCCCCCCCOCC(COP(=S)([O-])OCC[N+](C)(C)C)OC(=O)C |
Sinónimos |
1-O-hexadecyl-2-acetyl-3-thiophosphocholine 1-O-hexadecyl-2-acetyl-3-thiophosphocholine, S-(R*,S*)-isomer AGEPsC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



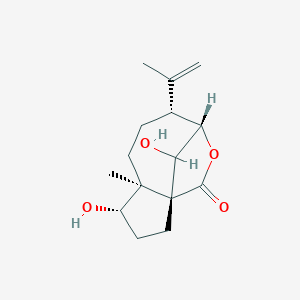
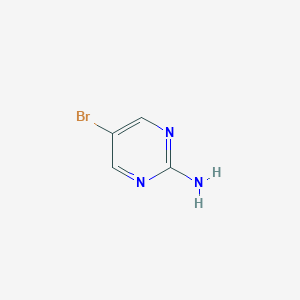
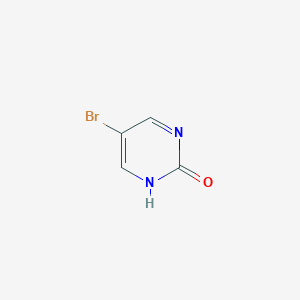
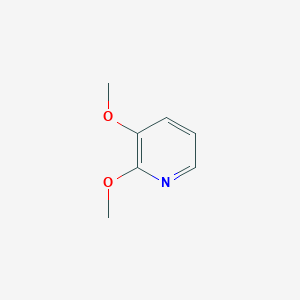
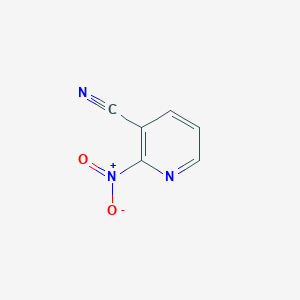
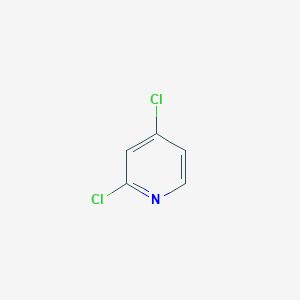
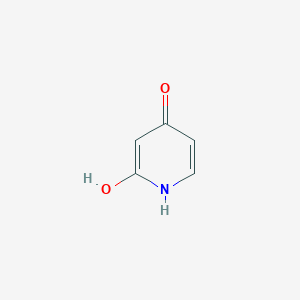
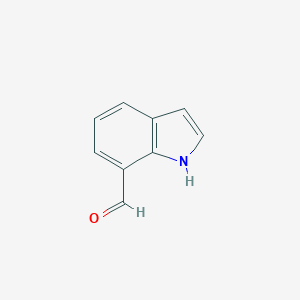
amino]-2-hydroxy-1-phenylmethyl)propyl]carbamic Acid, (3S)-Tetrahydro-3-furanyl Ester](/img/structure/B17375.png)
![Tert-butyl [(1S,2R)-1-benzyl-2-hydroxy-3-[isobutyl[(4-nitrophenyl)sulfonyl]amino]propyl]carbamate](/img/structure/B17376.png)
